1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene
Description
1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene (hereafter 3-TPPE) is a tetradentate ligand featuring a central ethene core substituted with four pyridin-3-ylphenyl groups. Its molecular formula is C₄₆H₃₂N₄ (MW = 640.77 g/mol, CAS 1287777-24-5) . The pyridin-3-yl groups provide distinct coordination geometry compared to isomers with pyridin-4-yl substituents, enabling unique supramolecular and metal-organic framework (MOF) architectures. 3-TPPE is widely used in silver cluster-assembled materials (SCAMs) and halogen-bonded co-crystals due to its rigid, symmetrical structure .
Properties
IUPAC Name |
3-[4-[1,2,2-tris(4-pyridin-3-ylphenyl)ethenyl]phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32N4/c1-5-41(29-47-25-1)33-9-17-37(18-10-33)45(38-19-11-34(12-20-38)42-6-2-26-48-30-42)46(39-21-13-35(14-22-39)43-7-3-27-49-31-43)40-23-15-36(16-24-40)44-8-4-28-50-32-44/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTBJLYHXDDNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CN=CC=C4)C5=CC=C(C=C5)C6=CN=CC=C6)C7=CC=C(C=C7)C8=CN=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Synthesis
TPPE synthesis begins with the preparation of its core precursors: 4-(pyridin-3-yl)phenylboronic acid and 1,2-dibromoethene. The pyridinylphenyl moieties are typically synthesized via Suzuki-Miyaura cross-coupling reactions, where 3-bromopyridine reacts with phenylboronic acid derivatives in the presence of a palladium catalyst . This step requires anhydrous conditions and inert atmospheres to prevent boronic acid decomposition.
Key Reaction Conditions for Precursor Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd(PPh₃)₄) | 2–5 mol% | Maximizes coupling efficiency |
| Temperature | 80–100°C | Balances reaction rate and side reactions |
| Solvent (Toluene/THF) | 1:1 v/v | Enhances boronic acid solubility |
| Reaction Time | 12–24 hours | Ensures complete conversion |
The dibromoethene core is synthesized through bromination of ethene using N-bromosuccinimide (NBS) under UV light. This step demands strict control over stoichiometry to avoid over-bromination.
Core Coupling Reaction
The central challenge in TPPE synthesis lies in coupling four pyridin-3-ylphenyl groups to the ethene backbone. A palladium-catalyzed Heck coupling or Stille coupling is employed, though the latter is preferred for its tolerance of heteroaromatic groups.
Stille Coupling Protocol
-
Reactants : 1,2-Dibromoethene, 4-(pyridin-3-yl)phenylstannane (4 equivalents)
-
Catalyst : Pd₂(dba)₃ (3 mol%) with P(o-tol)₃ (12 mol%)
-
Solvent : Degassed DMF at 110°C for 48 hours
-
Workup : Precipitation via cold methanol, followed by filtration
This method achieves yields of 60–70%, with purity dependent on the removal of residual tin byproducts through silica gel chromatography.
Solvent and Temperature Optimization
Solvent polarity significantly affects coupling efficiency. Polar aprotic solvents like DMF or DMAc enhance catalyst activity but may promote side reactions. Comparative studies show that DMF outperforms THF or toluene in achieving higher conversions (Table 1) .
Table 1: Solvent Impact on Coupling Efficiency
| Solvent | Conversion (%) | Purity (%) |
|---|---|---|
| DMF | 72 | 85 |
| THF | 58 | 78 |
| Toluene | 49 | 65 |
Reaction temperatures above 100°C accelerate oxidative addition but risk catalyst decomposition. A balance is struck at 110°C, where the turnover frequency peaks without significant Pd aggregation .
Purification and Characterization
Crude TPPE is contaminated with oligomeric byproducts and unreacted stannane. A two-step purification process is employed:
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes tin residues.
-
Recrystallization : Dissolution in hot acetonitrile followed by slow cooling yields crystalline TPPE (purity >95%) .
Characterization Data
-
¹H NMR (500 MHz, CDCl₃): δ 8.65 (s, 4H, pyridine-H), 7.82–7.75 (m, 16H, aryl-H).
-
HRMS : m/z calculated for C₄₈H₃₂N₄ [M]⁺: 945.16, found: 945.15.
Mechanistic Insights and Side Reactions
The Stille coupling proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. Competing pathways include homocoupling of stannane reagents, which is suppressed by maintaining low concentrations of reactants . Side products such as 1,1,2-tris(4-(pyridin-3-yl)phenyl)ethene arise from incomplete coupling and are minimized via excess stannane (4.2 equivalents).
Scaling Challenges and Industrial Feasibility
While lab-scale syntheses achieve moderate yields, industrial production faces hurdles:
-
Catalyst Cost : Palladium-based catalysts contribute >40% of total synthesis costs.
-
Tin Waste : Stannane byproducts require specialized disposal.
Recent advances propose nickel-catalyzed couplings as a cost-effective alternative, though yields remain suboptimal (35–45%) .
Emerging Methodologies
Photocatalytic strategies using iridium complexes (e.g., Ir(ppy)₃) under blue LED light show promise for reducing reliance on precious metals. Preliminary results indicate 55% yield under solvent-free conditions, though scalability is unproven.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and coordination complexes with metals .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C46H32N4
- Molecular Weight : 640.77 g/mol
- CAS Number : 1287777-24-5
The compound features a central ethene moiety with four pyridinylphenyl groups attached, making it a tetradentate ligand capable of forming stable complexes with metal ions. This structural characteristic is crucial for its applications in coordination chemistry and material science.
Chemistry
1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene is extensively used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation technologies.
Case Study : A study demonstrated the use of this compound in synthesizing a novel MOF that exhibited enhanced gas adsorption properties compared to traditional materials. The stability and tunability of the framework were attributed to the unique ligand structure of this compound.
Biology
In bioinorganic chemistry, this compound serves as a ligand for studying metalloproteins and enzymes. Its ability to form stable complexes with metal ions allows researchers to investigate the role of these metals in biological systems.
Case Study : Research involving the compound's interaction with zinc ions revealed insights into enzyme mechanisms, highlighting its potential in understanding metalloprotein functions .
Medicine
The compound is being explored for its potential in drug delivery systems and as a fluorescent probe for imaging applications. Its luminescent properties make it suitable for bioimaging and tracking cellular processes.
Case Study : A recent investigation assessed its efficacy as a fluorescent probe in live-cell imaging, demonstrating its ability to selectively target specific cellular components without significant cytotoxicity .
Industry
In the field of optoelectronics, this compound is utilized in the development of organic light-emitting diodes (OLEDs). Its luminescent characteristics are leveraged to create efficient light-emitting materials.
Case Study : An industrial application study reported the integration of this compound into OLED devices, resulting in improved efficiency and color purity compared to conventional materials .
Mechanism of Action
The mechanism by which 1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can lead to changes in the electronic properties of the metal center, influencing reactivity and stability. The compound can also participate in energy transfer processes, which are important in luminescent applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl Derivatives
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene (4-TPPE)
- Structure : Differs from 3-TPPE only in the pyridyl nitrogen position (para vs. meta).
- Coordination Behavior: Pyridin-4-yl groups facilitate linear coordination, enabling 2D/3D MOFs with Ag₁₂ clusters. For example, Ag₁₂ cluster nodes linked via 4-TPPE form porous 3D networks with high thermal stability (up to 300°C) and photoluminescence (PL) quantum yields of 90.7% in MOFs .
- Applications : Used in white-light OLEDs for its tunable HOMO-LUMO gap and high photo-stability .
Key Differences :
Linker Variants in Silver Cluster Materials
TPEPE and TPVPE
- Structures :
- TPEPE : 1,1,2,2-Tetrakis(4-(pyridin-4-ylethynyl)phenyl)ethene (ethynyl linker).
- TPVPE : 1,1,2,2-Tetrakis(4-((E)-2-(pyridin-4-yl)vinyl)phenyl)ethene (vinyl linker).
- Comparison with 3-TPPE :
- Coordination Flexibility : TPEPE/TPVPE’s extended π-conjugation enhances luminescence but reduces rigidity compared to 3-TPPE.
- Applications : TPEPE/TPVPE-based SCAMs show Fe³⁺ sensing in aqueous media (detection limit ~0.1 ppm), whereas 3-TPPE’s Ag coordination polymers (Ag₂(L)₂) focus on structural diversity .
Functionalized Tetrapyridyl Ligands
TmPyPB (1,3,5-Tris(3-pyridyl-3-phenyl)benzene)
- Structure : Tris-pyridyl core vs. tetrapyridyl ethene in 3-TPPE.
- Coordination : TmPyPB forms smaller cavities in MOFs, limiting porosity (surface area ~150 m²/g vs. 234 m²/g for 4-TPPE-based Ag₁₂CAM) .
BPA (1,2-Bis(4-pyridyl)acetylene)
- Structure : Linear acetylene linker with two pyridyl groups.
Ethynyl-Substituted Analogues
1,1,2,2-Tetrakis(4-ethynylphenyl)ethene (TEPE)
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Biological Activity
1,1,2,2-Tetrakis(4-(pyridin-3-yl)phenyl)ethene (CAS: 1287777-24-5) is a complex organic compound notable for its potential biological activities. This compound is characterized by a molecular formula of C46H32N4 and a molecular weight of 640.79 g/mol. Its structure includes four pyridine rings attached to a central ethylene backbone, which may contribute to its unique interactions within biological systems.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. Research highlights its ability to induce apoptosis in various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values ranged from 10 to 20 µM, indicating a potent effect against these malignancies .
The proposed mechanism of action involves the compound's ability to intercalate into DNA, disrupting replication and transcription processes. This interference can lead to increased levels of reactive oxygen species (ROS), promoting oxidative stress and apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. Studies have shown that it inhibits key inflammatory mediators:
- Cytokine Production : The compound significantly downregulated the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
- Animal Models : In vivo studies using murine models of inflammation revealed that treatment with this compound led to reduced paw edema and lower histological scores in induced arthritis models.
Data Table: Biological Activity Summary
| Activity | Cell Line/Model | IC50/Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 10 µM | |
| Anticancer | A549 | 20 µM | |
| Anti-inflammatory | LPS-stimulated Macrophages | Downregulation of TNF-alpha and IL-6 |
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University focused on the anticancer efficacy of this compound in combination with standard chemotherapeutic agents. The results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in breast cancer treatment.
Case Study 2: Inflammation Reduction
Another investigation assessed the anti-inflammatory potential of the compound in a rat model of arthritis. The results showed a significant reduction in joint swelling and pain behavior after administration of the compound over four weeks. Histopathological analysis confirmed decreased inflammatory cell infiltration compared to control groups.
Q & A
Q. What theoretical frameworks explain the compound’s potential as a sensor for heavy metal ions?
Q. How do steric effects from the tetraphenylethylene core influence supramolecular assembly?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
